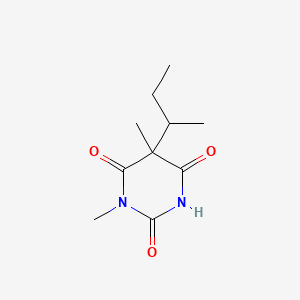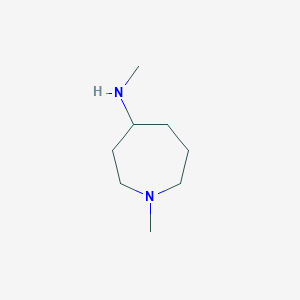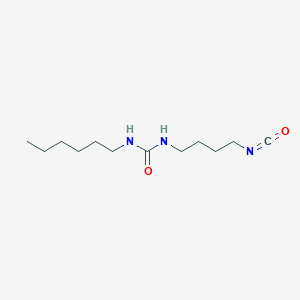
N-Hexyl-N'-(4-isocyanatobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N’-(4-isocyanatobutyl)urea is a chemical compound with the molecular formula C12H23N3O2. It is known for its unique structure, which includes a hexyl group and an isocyanate group attached to a urea backbone. This compound is used in various scientific research applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-(4-isocyanatobutyl)urea typically involves the reaction of hexylamine with 4-isocyanatobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexylamine+4-Isocyanatobutyl isocyanate→N-Hexyl-N’-(4-isocyanatobutyl)urea
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-(4-isocyanatobutyl)urea involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N’-(4-isocyanatobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
N-Hexyl-N’-(4-isocyanatobutyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hexyl-N’-(4-isocyanatobutyl)urea involves its reactivity with various biological and chemical targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hexyl-N’-(4-isocyanatobutyl)carbamate
- N-Hexyl-N’-(4-isocyanatobutyl)thiourea
- N-Hexyl-N’-(4-isocyanatobutyl)guanidine
Uniqueness
N-Hexyl-N’-(4-isocyanatobutyl)urea is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications .
Propriétés
Numéro CAS |
916915-24-7 |
|---|---|
Formule moléculaire |
C12H23N3O2 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-hexyl-3-(4-isocyanatobutyl)urea |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-5-9-14-12(17)15-10-7-6-8-13-11-16/h2-10H2,1H3,(H2,14,15,17) |
Clé InChI |
VSFQVVXLMVUIOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)NCCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
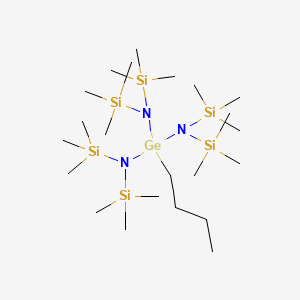
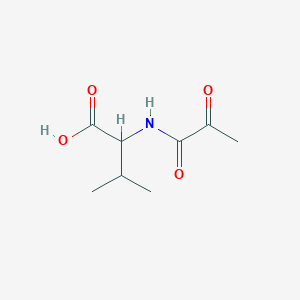
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
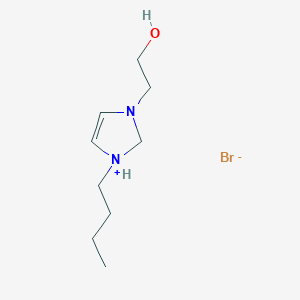
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
